2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid
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Overview
Description
2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid is a spirocyclic compound that features a unique structural motif where a cyclopropane ring is fused to an indoline moiety. This compound is part of the broader class of spirooxindoles, which are known for their diverse pharmacological activities and structural complexity . The spirocyclic structure imparts significant three-dimensionality, which can enhance the compound’s interaction with biological targets .
Mechanism of Action
Target of Action
Similar oxospiro compounds have been found to inhibitEpidermal Growth Factor Receptor (EGFR) , which plays a crucial role in cell proliferation and survival.
Mode of Action
This inhibition likely occurs through the compound binding to the active site of the EGFR, preventing its activation and subsequent downstream signaling .
Biochemical Pathways
Inhibition of egfr typically affects pathways involved in cell proliferation, survival, and differentiation . This can lead to the suppression of cancer cell growth in cases where EGFR is overexpressed or mutated.
Pharmacokinetics
Similar compounds have shown acceptable lipophilicity, gastrointestinal tract (git) absorption, and blood-brain barrier penetration characteristics , which could impact the bioavailability of the compound.
Result of Action
Similar compounds have shown promising antiproliferative effects against various cancer cell lines . These effects are likely due to the inhibition of EGFR, leading to the suppression of cell proliferation and induction of apoptosis .
Preparation Methods
The synthesis of 2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid typically involves multi-component reactions that combine isatin derivatives with cyclopropane precursors under various catalytic conditions . One common method involves the reaction of isatin with cyclopropane carboxylic acid in the presence of a base catalyst . The reaction conditions often include solvent-free environments or the use of green chemistry principles to minimize environmental impact .
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include mild to moderate temperatures, inert atmospheres, and the use of polar aprotic solvents . Major products formed from these reactions include hydroxylated derivatives, substituted indolines, and various spirocyclic compounds .
Scientific Research Applications
2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar compounds to 2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid include other spirooxindoles such as:
Spirotryprostatine B: A natural alkaloid with cell cycle inhibitory properties.
Horsifiline: An alkaloid with analgesic effects.
Mitrophylline: A polycyclic alkaloid with anti-inflammatory activity.
Compared to these compounds, 2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid is unique due to its specific cyclopropane-indoline fusion, which imparts distinct three-dimensionality and potential for diverse biological activities .
Properties
IUPAC Name |
2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-9(14)7-5-11(7)6-3-1-2-4-8(6)12-10(11)15/h1-4,7H,5H2,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBMGVVIMKVWJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12C3=CC=CC=C3NC2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67503-08-6 |
Source
|
Record name | 2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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